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Introduction

Nigerose, a disaccharide composed of two glucose units linked by an a-1,3-glycosidic bond, is
a rare sugar with emerging applications in the pharmaceutical and food industries. Its potential
as a prebiotic and its unique physicochemical properties make it a molecule of significant
interest. While not a direct product of fermentation, the fungus Aspergillus niger serves as a
valuable source of enzymes, particularly a-glucosidases, which can be harnessed for the
efficient synthesis of nigerose. This document provides detailed application notes and
protocols for the production of nigerose, focusing on the cultivation of Aspergillus niger for
enzyme production and the subsequent enzymatic synthesis of nigerose.

Overview of Nigerose Production using Aspergillus
niger Enzymes

The production of nigerose involving Aspergillus niger is a two-stage process:

e Enzyme Production: Cultivation of Aspergillus niger under optimized conditions to induce the
expression and secretion of a-glucosidases with transglucosylation activity.

e Enzymatic Synthesis: Utilization of the produced enzymes to catalyze the formation of
nigerose from readily available substrates like maltose and glucose.
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A novel a-1,3/a-1,4-glucosidase from Aspergillus niger, designated AgdB, has demonstrated
the ability to generate high levels of nigerose through its transglucosylation activity.[1] This
enzyme transfers a glucose unit from a donor substrate (e.g., maltose) to an acceptor substrate
(glucose), forming an a-1,3 linkage.

Data Presentation: Optimizing Enzyme Production
and Nigerose Synthesis

Quantitative data from various studies on optimizing enzyme production in Aspergillus niger
and enzymatic synthesis of nigerose are summarized below for easy comparison.

Table 1: Optimization of Culture Conditions for Enzyme Production by Aspergillus niger

Parameter Optimized Value/Range Notes

Induce the production of
Carbon Source Sucrose, Maltose, Starch )
relevant glucosidases.

) Peptone, Yeast Extract, A combination can enhance
Nitrogen Source ] )
Ammonium Sulfate enzyme production.

Optimal pH for growth and
pH 3.0-6.0 enzyme production is typically
around 5.0.

Optimal for fungal growth and
Temperature 28-30°C )
enzyme synthesis.

) Both methods are effective for
) Submerged (SmF) or Solid- ]
Fermentation Type producing enzymes from A.
State (SSF) ]
niger.

Table 2: Parameters for Enzymatic Synthesis of Nigerose
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Parameter Value/Condition Expected Yield Reference
a-1,3/a-1,4-
Enzyme glucosidase (AgdB) [1]
from A. niger
Maltose (donor),
Substrates [1]
Glucose (acceptor)
24% vyield from
Reaction Time < 24 hours maltose with added [1]
glucose
Optimal for enzyme
Temperature 40 -65°C o
activity.
Optimal for enzyme
pH 40-55

activity.

Experimental Protocols

Protocol 1: Production of a-Glucosidase from

Aspergillus niger

This protocol describes the submerged fermentation of Aspergillus niger for the production of

extracellular a-glucosidases.

1. Materials:

» Aspergillus niger strain (e.g., a known producer of a-glucosidases)

o Potato Dextrose Agar (PDA) for culture maintenance

o Fermentation Medium:
o Sucrose: 100 g/L
o Yeast Extract: 10 g/L

o NaNOs: 1.5g/L
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[e]

KH2POa: 2 g/L

o

MgS0a-7H20: 0.5 g/L

[¢]

CaClz2: 0.3 g/L

Trace metal solution

[¢]

Shaker incubator
Centrifuge
Filtration apparatus
. Method:
Inoculum Preparation:
1. Grow Aspergillus niger on PDA slants at 30°C for 5-7 days until sporulation.
2. Harvest spores by adding sterile 0.1% Tween 80 solution and gently scraping the surface.
3. Determine spore concentration using a hemocytometer and adjust to 107 spores/mL.
Fermentation:
1. Prepare the fermentation medium and sterilize by autoclaving at 121°C for 15 minutes.
2. After cooling, inoculate the medium with the spore suspension (2% v/v).
3. Incubate in a shaker incubator at 30°C and 150-200 rpm for 72-96 hours.
Enzyme Extraction:

1. After incubation, harvest the culture broth by centrifugation at 8,000 x g for 15 minutes at
4°C to separate the mycelia.

2. Collect the supernatant, which contains the extracellular enzymes.
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3. Filter the supernatant through a 0.45 um filter to remove any remaining fungal cells and
debris. This filtered supernatant is the crude enzyme extract.

Protocol 2: Enzymatic Synthesis of Nigerose

This protocol details the use of the crude a-glucosidase extract from Aspergillus niger to
synthesize nigerose.

1. Materials:

e Crude a-glucosidase extract from A. niger
» Maltose

e Glucose

e Sodium acetate buffer (0.1 M, pH 5.0)

o Water bath or incubator

e Quenching solution (e.g., 1 M NaOH)

2. Method:

o Reaction Setup:

1. Prepare a reaction mixture containing:

Maltose: 100 g/L

Glucose: 100 g/L

Crude enzyme extract: 10% (v/v)

Sodium acetate buffer (0.1 M, pH 5.0) to make up the final volume.
2. The optimal ratio of enzyme to substrate may need to be determined empirically.

e Enzymatic Reaction:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

1. Incubate the reaction mixture at 50°C for up to 24 hours.

2. Take samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to monitor the progress of the
reaction.

3. Stop the reaction in the samples by adding a quenching solution (e.g., 1 M NaOH to
inactivate the enzyme) or by boiling for 10 minutes.

e Analysis:

1. Analyze the reaction products using High-Performance Liquid Chromatography (HPLC)
with a suitable column for carbohydrate analysis (e.g., an amino-based column) to quantify
the concentration of nigerose, glucose, maltose, and other oligosaccharides.

Protocol 3: Purification of Nigerose

This protocol provides a general workflow for the purification of nigerose from the enzymatic
reaction mixture.

1. Materials:

o Reaction mixture containing nigerose

 Activated charcoal

» Celite or diatomaceous earth

e Ethanol

o Chromatography system (e.g., size-exclusion or activated charcoal chromatography)
e Rotary evaporator

2. Method:

e Decolorization and Removal of Proteins:

1. Add activated charcoal (1-2% w/v) to the reaction mixture to remove color and proteins.
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2. Stir for 1 hour at room temperature.

3. Filter the mixture through a bed of Celite to remove the charcoal.

o Chromatographic Separation:
1. Concentrate the decolorized solution using a rotary evaporator.

2. Apply the concentrated syrup to a chromatography column. Activated charcoal
chromatography is effective for separating sugars.

3. Elute the sugars using a stepwise gradient of aqueous ethanol (e.g., 5%, 10%, 15%, 20%
ethanol).

4. Collect fractions and analyze for nigerose content using HPLC or TLC.
o Crystallization:

1. Pool the nigerose-rich fractions and concentrate them under reduced pressure to a thick
syrup.

2. Induce crystallization by adding a small amount of absolute ethanol and storing at 4°C.
3. Collect the nigerose crystals by filtration, wash with cold ethanol, and dry.

Visualizations
Diagram 1: Enzymatic Synthesis of Nigerose
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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